molecular formula C13H10FNO2 B13016231 Methyl 3-(3-fluorophenyl)picolinate

Methyl 3-(3-fluorophenyl)picolinate

Cat. No.: B13016231
M. Wt: 231.22 g/mol
InChI Key: IMJDXXYYRUVOHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorophenyl)picolinate typically involves the esterification of 3-(3-fluorophenyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-fluorophenyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)picolinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-fluorophenyl)picolinate is unique due to its specific substitution pattern and ester functional group, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity compared to other picolinate derivatives .

Biological Activity

Methyl 3-(3-fluorophenyl)picolinate is an organic compound with a notable structure that includes a picolinate moiety and a fluorinated phenyl group. This compound, with the chemical formula C₁₂H₁₀FNO₂ and a molecular weight of approximately 219.22 g/mol, has garnered attention in various fields, particularly medicinal chemistry and agrochemicals. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity and biological activity, suggesting potential interactions with biological targets such as enzymes and receptors.

Structural Characteristics

The unique structural features of this compound can significantly influence its biological activity. The fluorine atom increases the compound's binding affinity to specific targets due to its electronegative nature, which can enhance pharmacodynamic properties. This compound's synthesis typically involves several steps, including oxidation, reduction, and substitution reactions, employing reagents like potassium permanganate and lithium aluminum hydride.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anti-inflammatory properties
  • Anticancer effects
  • Antimicrobial activity

These activities are often assessed through enzyme inhibition assays, molecular docking studies, and binding affinity measurements.

The mechanism of action for this compound is primarily based on its interaction with specific molecular targets. Notably, it may modulate the activity of certain enzymes or receptors. For example, studies have shown that compounds with similar structures can effectively inhibit tyrosinase activity, which is crucial in melanin biosynthesis and has implications in skin disorders.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other fluorinated compounds. Below is a comparison table highlighting these compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 3-(4-fluorophenyl)picolinateSimilar picolinate structure with a different fluorophenyl positionPotentially different biological activity profile
Methyl 3-(3-chlorophenyl)picolinateContains chlorine instead of fluorineMay exhibit different reactivity and pharmacokinetics
Methyl 3-(trifluoromethyl)picolinateContains a trifluoromethyl groupIncreased lipophilicity compared to this compound

The differences in substituents can lead to variations in biological activity and pharmacokinetic profiles.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study demonstrated that this compound analogs exhibited significant inhibitory effects on tyrosinase from Agaricus bisporus, with IC₅₀ values indicating potent activity compared to standard inhibitors like kojic acid. The introduction of fluorinated groups enhanced binding affinity to the enzyme's active site .
  • Anticancer Activity : Another investigation revealed that derivatives of this compound showed promising antiproliferative effects against various cancer cell lines. The presence of the fluorine atom was linked to improved efficacy in inhibiting cell growth .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

methyl 3-(3-fluorophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)12-11(6-3-7-15-12)9-4-2-5-10(14)8-9/h2-8H,1H3

InChI Key

IMJDXXYYRUVOHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC(=CC=C2)F

Origin of Product

United States

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